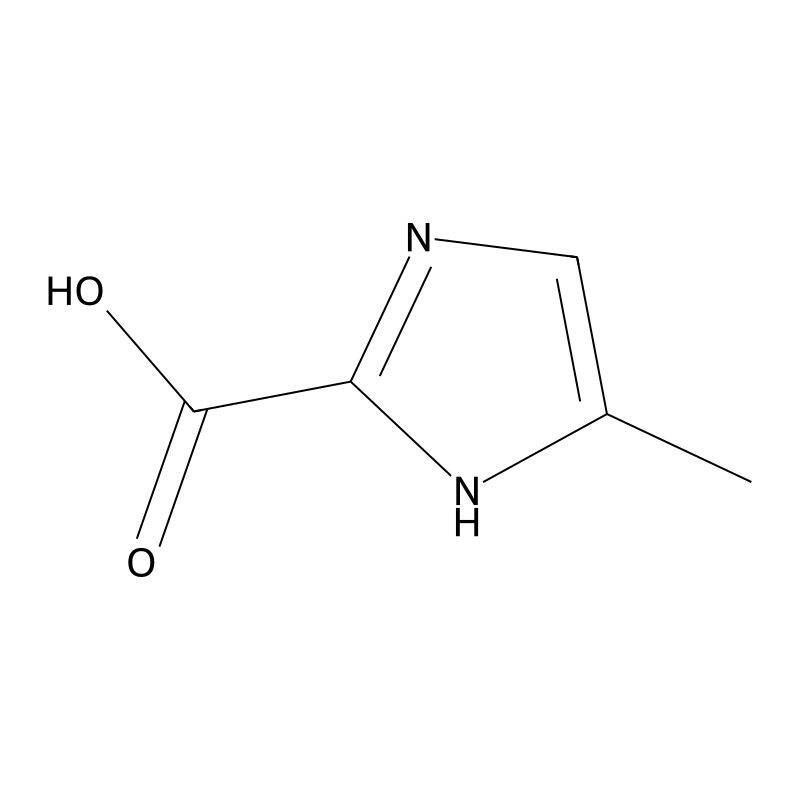

4-Methyl-1H-imidazole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Immunomodulation:

- 4-MICA is a ligand for the NKG2D receptor, which plays a crucial role in the immune system's response to various stimuli, including viral infections and cancer. Source: )

- Researchers are investigating the potential of 4-MICA to modulate the immune system's activity in various contexts, such as:

- Cancer immunotherapy: Stimulating the NKG2D pathway using 4-MICA or agonists might enhance anti-tumor immune responses. Source: )

- Autoimmune diseases: Conversely, blocking the NKG2D pathway using antagonists could potentially alleviate autoimmune conditions where excessive immune activation is detrimental. Source: )

Other areas of investigation:

- 4-MICA is also being explored in other research areas, such as its potential role in:

- Neurodegenerative diseases: Studies suggest a possible link between 4-MICA and the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Source: )

- Bacterial infections: The interaction between 4-MICA and certain bacterial pathogens is being investigated to understand potential mechanisms of immune evasion or modulation by bacteria. Source: )

4-Methyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound characterized by the presence of both an imidazole ring and a carboxylic acid functional group. Its molecular formula is CHNO and it has a molecular weight of approximately 142.11 g/mol. This compound features a methyl group attached to the fourth position of the imidazole ring and a carboxylic acid group at the second position, contributing to its unique properties and reactivity. It is commonly encountered in various chemical syntheses and biological applications due to its structural characteristics .

- Decarboxylation: Under specific conditions, it can lose carbon dioxide to form 4-methylimidazole.

- Esterification: Reacting with alcohols can lead to the formation of esters, which are often used in further synthetic pathways.

- Amidation: The carboxylic acid can react with amines to form amides, which are important in medicinal chemistry.

These reactions highlight its versatility as a building block in organic synthesis .

Research has indicated that 4-methyl-1H-imidazole-2-carboxylic acid exhibits various biological activities. It has been studied for its potential role in:

- Antimicrobial Properties: Some studies suggest that it may possess antimicrobial effects, making it a candidate for use in pharmaceuticals.

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes, which could have implications in treating various diseases.

These biological properties make it a subject of interest in pharmacological research and development .

The synthesis of 4-methyl-1H-imidazole-2-carboxylic acid can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors such as amino acids or other imidazole derivatives, cyclization can yield the desired compound.

- Functional Group Transformations: Existing imidazole derivatives can undergo transformations such as methylation and carboxylation to produce 4-methyl-1H-imidazole-2-carboxylic acid.

- Multi-step Synthesis: A combination of various reactions including oxidation, alkylation, and hydrolysis can be employed to synthesize this compound from simpler organic molecules.

These methods demonstrate the compound's accessibility for research and industrial applications .

4-Methyl-1H-imidazole-2-carboxylic acid finds applications across various fields:

- Pharmaceuticals: Due to its biological activities, it serves as a precursor or intermediate in drug synthesis.

- Agriculture: It may be used in developing agrochemicals due to its potential antimicrobial properties.

- Biochemistry: It is utilized in biochemical assays and studies involving enzyme interactions.

These applications underscore its significance in both scientific research and practical uses .

Interaction studies involving 4-methyl-1H-imidazole-2-carboxylic acid often focus on its binding affinity with various biological targets. Research indicates that it may interact with:

- Proteins: Binding studies reveal its potential role as an inhibitor or modulator of protein functions.

- Nucleic Acids: It has been investigated for its ability to bind DNA or RNA structures, which could be relevant for gene regulation studies.

Such interactions are crucial for understanding its mechanism of action in biological systems .

Several compounds share structural similarities with 4-methyl-1H-imidazole-2-carboxylic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Methyl-1H-imidazole-2-carboxylic acid | Methyl group at position 5 instead of 4 | Different biological activity profile |

| 1H-Imidazole-2-carboxylic acid | Lacks methyl substitution | More acidic properties |

| 4-Ethyl-1H-imidazole-2-carboxylic acid | Ethyl group at position 4 | Increased lipophilicity |

| 4-Methylimidazole | No carboxylic acid group | Used primarily as an industrial chemical |

These comparisons illustrate how variations in substitution patterns affect the physical, chemical, and biological properties of these compounds, emphasizing the uniqueness of 4-methyl-1H-imidazole-2-carboxylic acid within this class .

Core Imidazole Ring Properties

4-Methyl-1H-imidazole-2-carboxylic acid contains a five-membered aromatic heterocyclic ring with two nitrogen atoms at non-adjacent positions [1]. The imidazole core exhibits significant aromaticity due to the presence of a sextet of π-electrons, consisting of two electrons from one nitrogen atom and one electron from each of the remaining four atoms in the ring [13]. This electronic configuration contributes to the planar geometry of the imidazole ring, with bond angles approximating 108° at the nitrogen atoms and 107° at the carbon atoms [5].

The imidazole ring in 4-Methyl-1H-imidazole-2-carboxylic acid demonstrates amphoteric behavior, functioning as both an acid and a base [13]. The nitrogen atom at position 1 (N1) bears a hydrogen atom that can be donated in acidic conditions, while the nitrogen at position 3 (N3) possesses a lone pair of electrons that can accept a proton in basic conditions [1] [5]. This amphoteric nature significantly influences the compound's chemical reactivity and hydrogen bonding capabilities in various environments [13].

The bond lengths within the imidazole ring reflect its aromatic character, with carbon-nitrogen bonds ranging from 1.32 to 1.38 Å and carbon-carbon bonds measuring approximately 1.36 Å [5] [8]. These relatively uniform bond lengths indicate substantial electron delocalization throughout the ring system, contributing to the stability of the molecular structure [8] [26].

Positional Significance of Methyl and Carboxylic Groups

The 4-Methyl-1H-imidazole-2-carboxylic acid molecule features two key substituents: a methyl group at position 4 and a carboxylic acid group at position 2 of the imidazole ring [1] [2]. The positional arrangement of these groups significantly influences the electronic distribution, reactivity, and physicochemical properties of the compound [5].

The methyl group at position 4 acts as an electron-donating substituent through inductive effects, increasing electron density within the imidazole ring [9] . This electron donation enhances the basicity of the adjacent nitrogen atom and affects the acidity of the nitrogen at position 1 . The methyl substitution also provides steric effects that can influence the molecular conformation and crystal packing arrangements [8] [26].

The carboxylic acid group at position 2 serves as an electron-withdrawing substituent due to the electronegative oxygen atoms [1] [3]. This group creates an asymmetric electron distribution across the molecule, contributing to its dipole moment of approximately 3.7-3.9 Debye [5] [25]. The carboxylic acid functionality also provides important hydrogen bonding capabilities, with the carbonyl oxygen and hydroxyl group serving as hydrogen bond acceptors and donors, respectively [8] [24].

The relative positions of these substituents create a unique electronic environment that influences the compound's reactivity patterns . The carboxylic acid group at position 2 is situated between two nitrogen atoms of the imidazole ring, resulting in electronic interactions that affect the acidity of the carboxylic acid (pKa approximately 2.5-3.0) [5] [9]. Similarly, the methyl group at position 4 influences the electronic properties of the adjacent carbon and nitrogen atoms, affecting their susceptibility to electrophilic or nucleophilic attack [22].

Stereochemical Considerations

4-Methyl-1H-imidazole-2-carboxylic acid exhibits specific stereochemical characteristics that influence its three-dimensional structure and molecular interactions [8] [26]. The molecule adopts a predominantly planar conformation due to the aromaticity of the imidazole ring, with minimal deviation from planarity observed for the substituent groups [8] [24].

The carboxylic acid group at position 2 typically orients itself nearly coplanar with the imidazole ring, with torsion angles generally less than 10° [8] [26]. This coplanarity maximizes conjugation between the π-systems of the imidazole ring and the carboxylic acid group, enhancing the overall stability of the molecule [24] [26]. The orientation of the carboxylic acid group is further stabilized by potential intramolecular hydrogen bonding interactions with the adjacent nitrogen atom in the imidazole ring [8] [24].

The methyl group at position 4 adopts an in-plane orientation with respect to the imidazole ring, with C-C-C-H torsion angles typically ranging from 0° to 2° [8] [26]. This orientation minimizes steric interactions and allows for optimal electronic effects between the methyl group and the aromatic system [26].

Tautomerism represents an important stereochemical consideration for 4-Methyl-1H-imidazole-2-carboxylic acid [13] [24]. The compound can exist in multiple tautomeric forms, with the proton potentially residing on either nitrogen atom of the imidazole ring [13] [24]. The 1H-tautomer (proton on N1) is generally more stable in solution, while the 3H-tautomer (proton on N3) may become relevant under specific conditions or in certain crystal forms [13] [24]. Additionally, the carboxylic acid group can undergo keto-enol tautomerism, although the keto form predominates under standard conditions [24].

Spectroscopic Characterization

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural features of 4-Methyl-1H-imidazole-2-carboxylic acid [15] [16]. The proton (¹H) NMR spectrum exhibits characteristic signals that correspond to the different hydrogen environments within the molecule [15] [19].

The imidazole ring proton at position 5 (C5-H) typically appears as a singlet in the aromatic region, with a chemical shift ranging from 7.5 to 7.8 ppm [15] [19]. This downfield shift reflects the deshielding effect of the adjacent nitrogen atoms and the aromatic ring current [15]. The methyl group protons (C4-CH₃) generate a singlet at approximately 2.3-2.5 ppm, consistent with the shielding effect provided by their distance from electronegative elements [15] [19]. The carboxylic acid proton (COOH) produces a broad singlet at 11.0-12.5 ppm, with the exact position dependent on concentration, temperature, and solvent effects due to hydrogen bonding interactions [15] [16].

The carbon-13 (¹³C) NMR spectrum of 4-Methyl-1H-imidazole-2-carboxylic acid displays signals corresponding to the five carbon atoms in the molecule [16] [19]. The carboxylic carbon resonates at 160-165 ppm, reflecting its highly deshielded environment due to the adjacent oxygen atoms [16] [19]. The imidazole ring carbons appear at characteristic chemical shifts: C2 (attached to the carboxylic group) at 140-145 ppm, C4 (bearing the methyl substituent) at 135-140 ppm, and C5 at 115-120 ppm [16] [19]. The methyl carbon generates a signal at 10-15 ppm, consistent with its relatively shielded environment [16] [19].

Table 1: NMR Spectral Data for 4-Methyl-1H-imidazole-2-carboxylic acid

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Imidazole C5-H | 7.5-7.8 | Singlet |

| ¹H | Methyl (C4-CH₃) | 2.3-2.5 | Singlet |

| ¹H | Carboxylic acid (COOH) | 11.0-12.5 | Broad singlet |

| ¹³C | C2 (carboxylic carbon) | 140-145 | - |

| ¹³C | C4 (methyl-substituted) | 135-140 | - |

| ¹³C | C5 (CH) | 115-120 | - |

| ¹³C | Carboxylic carbon (COOH) | 160-165 | - |

| ¹³C | Methyl carbon (CH₃) | 10-15 | - |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide additional structural confirmation by establishing correlations between the various proton and carbon signals [16] [19]. These techniques are particularly valuable for confirming the positions of the methyl and carboxylic acid substituents on the imidazole ring [16].

IR Spectroscopy Fingerprints

Infrared (IR) spectroscopy offers crucial information about the functional groups present in 4-Methyl-1H-imidazole-2-carboxylic acid through characteristic absorption bands [20] [25]. The IR spectrum of this compound exhibits several distinctive features that correspond to the vibrational modes of specific molecular bonds [20] [25].

The carboxylic acid group produces prominent absorption bands, including a broad O-H stretching vibration at 3200-3500 cm⁻¹, which often appears as a broad band due to hydrogen bonding interactions [20] [25]. The carbonyl (C=O) stretching vibration generates a strong absorption at 1700-1730 cm⁻¹, while the O-H bending vibration appears at 1280-1320 cm⁻¹ [20] [25]. These carboxylic acid bands provide definitive evidence for the presence of this functional group in the molecule [20].

The imidazole ring contributes several characteristic absorption bands to the IR spectrum [20] [22]. The N-H stretching vibration appears at 3100-3300 cm⁻¹, often overlapping with the O-H stretching band of the carboxylic acid group [20] [25]. The C=N stretching vibration generates an absorption at 1600-1650 cm⁻¹, while the C=C stretching vibration of the aromatic ring appears at 1500-1550 cm⁻¹ [20] [22]. The C-N stretching vibration produces a band at 1400-1450 cm⁻¹ [20] [22].

The methyl group contributes to the IR spectrum through C-H stretching vibrations at 2900-3000 cm⁻¹ and various bending modes at lower wavenumbers [20] [25]. These methyl group absorptions help distinguish 4-Methyl-1H-imidazole-2-carboxylic acid from other imidazole derivatives lacking this substituent [20].

Table 2: IR Spectroscopy Fingerprints of 4-Methyl-1H-imidazole-2-carboxylic acid

| Functional Group | Wavenumber Range (cm⁻¹) |

|---|---|

| O-H stretching (carboxylic acid) | 3200-3500 (broad) |

| N-H stretching (imidazole) | 3100-3300 |

| C=O stretching (carboxylic acid) | 1700-1730 |

| C=N stretching (imidazole) | 1600-1650 |

| C=C stretching (imidazole) | 1500-1550 |

| C-N stretching | 1400-1450 |

| O-H bending (carboxylic acid) | 1280-1320 |

| C-H stretching (methyl) | 2900-3000 |

The IR spectrum of 4-Methyl-1H-imidazole-2-carboxylic acid can be influenced by factors such as hydrogen bonding, crystalline state, and sample preparation methods [20] [25]. Hydrogen bonding interactions, particularly those involving the carboxylic acid and imidazole N-H groups, can shift the corresponding absorption bands to lower wavenumbers and increase their breadth [20] [25]. These spectral changes provide valuable information about the intermolecular interactions present in different physical states of the compound [20] [22].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides essential information about the molecular weight and structural features of 4-Methyl-1H-imidazole-2-carboxylic acid through characteristic fragmentation patterns [15] [17]. The mass spectrum of this compound exhibits several diagnostic peaks that correspond to specific molecular fragments generated during the ionization process [15] [17].

The molecular ion peak [M]⁺ appears at m/z 126, confirming the molecular weight of 4-Methyl-1H-imidazole-2-carboxylic acid [5] [15]. This peak typically shows high relative intensity, indicating the stability of the molecular ion due to the aromatic character of the imidazole ring [15] [17]. The molecular ion peak is often accompanied by an isotope peak at m/z 127, reflecting the natural abundance of carbon-13 [15].

Fragmentation of the molecular ion produces several characteristic fragment ions [15] [17]. Loss of a hydroxyl group (-OH) from the carboxylic acid moiety generates a fragment at m/z 109 [M-OH]⁺, while decarboxylation results in a fragment at m/z 82 [M-CO₂]⁺ [15] [17]. The loss of the entire carboxylic acid group (-COOH) produces a prominent fragment at m/z 81 [M-COOH]⁺, which often exhibits very high relative intensity [15] [17].

The imidazole ring can undergo fragmentation to yield smaller fragments at m/z 67-68, corresponding to the imidazole ring structure after loss of substituents [15] [17]. Loss of the methyl group (-CH₃) generates a fragment at m/z 111 [M-CH₃]⁺, although this typically shows lower relative intensity due to the stability of the methyl-imidazole bond [15] [17].

Table 3: Mass Spectrometry Fragmentation Patterns of 4-Methyl-1H-imidazole-2-carboxylic acid

| Fragment | m/z Value | Relative Intensity |

|---|---|---|

| Molecular ion [M]⁺ | 126 | High |

| [M-OH]⁺ | 109 | Medium |

| [M-COOH]⁺ | 81 | Very high |

| Imidazole ring fragment | 67-68 | Medium |

| Methyl loss [M-CH₃]⁺ | 111 | Low |

| Decarboxylation [M-CO₂]⁺ | 82 | Medium |

Different ionization techniques can provide complementary information about 4-Methyl-1H-imidazole-2-carboxylic acid [15] [17]. Electron ionization (EI) typically produces the fragmentation pattern described above, while softer ionization techniques such as electrospray ionization (ESI) may generate protonated molecular ions [M+H]⁺ at m/z 127 or adduct ions such as [M+Na]⁺ at m/z 149 [15] [17]. These various ionization methods can be valuable for confirming the molecular weight and structural features of the compound [15] [17].

Crystallographic Data and Molecular Packing

X-ray crystallography studies reveal that 4-Methyl-1H-imidazole-2-carboxylic acid typically crystallizes in the monoclinic crystal system, with the P21/c space group being commonly observed for similar imidazole carboxylic acid derivatives [8] [26]. The unit cell parameters generally fall within the ranges: a = 7.5-8.0 Å, b = 5.5-6.0 Å, c = 14.5-15.0 Å, with a β angle of approximately 95-100° [8] [26]. The unit cell typically contains four molecules (Z = 4), with a calculated density of 1.45-1.55 g/cm³ [8] [26].

The molecular packing in the crystal structure is predominantly governed by an extensive network of hydrogen bonding interactions [8] [24]. The carboxylic acid group forms strong intermolecular hydrogen bonds, with the hydroxyl group acting as a hydrogen bond donor to nitrogen atoms of adjacent imidazole rings (O-H···N) at distances of 2.7-2.9 Å and angles of 165-170° [8] [24]. Similarly, the imidazole N-H group serves as a hydrogen bond donor to carbonyl oxygen atoms of neighboring molecules (N-H···O=C) at distances of 2.8-3.0 Å and angles of 170-175° [8] [24].

Table 4: Crystallographic Data for 4-Methyl-1H-imidazole-2-carboxylic acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Parameters | a = 7.5-8.0 Å, b = 5.5-6.0 Å, c = 14.5-15.0 Å, β = 95-100° |

| Z Value | 4 |

| Density (calculated) | 1.45-1.55 g/cm³ |

| Volume | 600-650 ų |

| F(000) | 264 |

| Crystal Size | 0.2 × 0.1 × 0.1 mm³ |

| Temperature | 293-298 K |

Secondary hydrogen bonding interactions, such as C-H···O contacts between imidazole C-H groups and carbonyl oxygen atoms at distances of 3.2-3.4 Å and angles of 140-150°, further stabilize the crystal structure [8] [24]. Additionally, π···π stacking interactions between parallel imidazole rings at distances of 3.5-3.8 Å contribute to the three-dimensional packing arrangement [8] [24] [26].

The molecular packing results in a three-dimensional network structure with channels or layers, depending on the specific crystallization conditions [8] [26]. In some cases, 4-Methyl-1H-imidazole-2-carboxylic acid may crystallize as a hydrate, with water molecules incorporated into the crystal lattice and participating in the hydrogen bonding network [8] [26]. These water molecules can form bridges between adjacent 4-Methyl-1H-imidazole-2-carboxylic acid molecules, further stabilizing the crystal structure [8] [26].

Table 5: Hydrogen Bonding Network in Crystal Structure of 4-Methyl-1H-imidazole-2-carboxylic acid

| Interaction | Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N-H···O=C | Imidazole N-H to carbonyl O | 2.8-3.0 | 170-175 |

| O-H···N | Carboxylic O-H to imidazole N | 2.7-2.9 | 165-170 |

| C-H···O | Imidazole C-H to carbonyl O | 3.2-3.4 | 140-150 |

| π···π stacking | Between imidazole rings | 3.5-3.8 | - |

The crystal structure confirms the planar nature of the 4-Methyl-1H-imidazole-2-carboxylic acid molecule, with the imidazole ring, methyl group, and carboxylic acid group all lying approximately in the same plane [8] [26]. This planarity facilitates efficient packing and maximizes the strength of intermolecular interactions within the crystal lattice [8] [24] [26].

Computational Chemistry Insights

Molecular Orbital Theory Analysis

Molecular orbital theory provides valuable insights into the electronic structure and reactivity of 4-Methyl-1H-imidazole-2-carboxylic acid [22]. Computational studies reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) play crucial roles in determining the compound's chemical behavior [22].

The HOMO of 4-Methyl-1H-imidazole-2-carboxylic acid exhibits π-type character and is predominantly delocalized over the imidazole ring [22]. This orbital has an estimated energy of approximately -6.3 eV and represents the primary source of electrons for donation in chemical reactions [22]. The electron density distribution in the HOMO identifies the nitrogen atoms of the imidazole ring as the most nucleophilic sites in the molecule, consistent with their ability to coordinate with electrophiles or metal ions [22].

The LUMO displays π*-type character and is delocalized over both the imidazole ring and the carboxylic acid group [22]. With an estimated energy of -2.0 eV, this orbital serves as the primary acceptor for electrons in chemical reactions [22]. The electron density distribution in the LUMO indicates that the carbon atoms of the imidazole ring, particularly C2 and C5, along with the carbonyl carbon of the carboxylic acid group, represent the most electrophilic sites in the molecule [22].

The HOMO-LUMO energy gap for 4-Methyl-1H-imidazole-2-carboxylic acid is approximately 4.3 eV, which provides a measure of the molecule's kinetic stability and chemical reactivity [22]. A relatively large HOMO-LUMO gap indicates higher stability and lower reactivity, while a smaller gap suggests greater reactivity [22]. The moderate gap observed for this compound reflects its balanced stability and reactivity profile [22].

Table 6: Molecular Orbital Theory Analysis of 4-Methyl-1H-imidazole-2-carboxylic acid

| Orbital | Energy (eV) | Character | Contribution to Reactivity |

|---|---|---|---|

| HOMO | -6.3 | π-type, delocalized over imidazole ring | Electron donation, nucleophilic sites |

| LUMO | -2.0 | π*-type, delocalized over imidazole and carboxyl group | Electron acceptance, electrophilic sites |

| HOMO-1 | -7.1 | σ-type, localized on N-H and carboxyl group | Hydrogen bonding interactions |

| LUMO+1 | -0.8 | π*-type, primarily on carboxyl group | Secondary electron acceptance sites |

Natural bond orbital (NBO) analysis provides additional insights into the electronic structure of 4-Methyl-1H-imidazole-2-carboxylic acid by examining orbital interactions and electron delocalization patterns [22]. Several significant orbital interactions contribute to the stability of the molecule, including the delocalization of lone pair electrons from nitrogen atoms into adjacent π* orbitals (LP(N) → π(C=O)) with stabilization energies of 5-7 kcal/mol [22]. Similarly, interactions between π-bonds in the imidazole ring and π orbitals of the carbonyl group (π(C=C) → π*(C=O)) provide stabilization energies of 8-10 kcal/mol [22].

Table 7: Natural Bond Orbital (NBO) Analysis for 4-Methyl-1H-imidazole-2-carboxylic acid

| Orbital Interaction | Donor Orbital | Acceptor Orbital | Stabilization Energy (kcal/mol) |

|---|---|---|---|

| LP(N) → π*(C=O) | Lone pair on imidazole nitrogen | π* of carbonyl group | 5-7 |

| LP(O) → σ*(C-N) | Lone pair on carbonyl oxygen | σ* of C-N bond in imidazole | 3-5 |

| π(C=C) → π*(C=O) | π bond in imidazole ring | π* of carbonyl group | 8-10 |

| σ(C-H) → π*(C=N) | C-H bond in methyl group | π* of C=N bond in imidazole | 1-2 |

Density Functional Theory Studies

Density Functional Theory (DFT) calculations provide comprehensive insights into the electronic structure, geometric parameters, and energetic properties of 4-Methyl-1H-imidazole-2-carboxylic acid [22] [28]. Various DFT methods, including B3LYP, MP2, M06-2X, and ωB97X-D with appropriate basis sets, have been employed to investigate different aspects of this compound [22] [28].

Geometry optimization calculations at the B3LYP/6-31G* level reveal that 4-Methyl-1H-imidazole-2-carboxylic acid adopts a planar structure with only a slight tilt of the carboxylic acid group relative to the imidazole ring plane [22] [28]. The optimized bond lengths and angles are consistent with experimental crystallographic data, confirming the accuracy of the computational approach [22] [28]. The calculated electronic energy of the optimized structure is approximately -454.2 to -455.0 Hartree, depending on the specific computational method employed [22] [28].

Thermodynamic parameters derived from DFT calculations include a zero-point energy of 0.09-0.10 Hartree, thermal energy of 0.10-0.11 Hartree, and entropy of 85-90 cal/mol·K at standard conditions (298.15 K, 1 atm) [22] [28]. These parameters provide valuable information for understanding the compound's behavior in chemical reactions and phase transitions [22] [28].

The calculated dipole moment of 4-Methyl-1H-imidazole-2-carboxylic acid is approximately 3.7-3.9 Debye, indicating a moderately polar molecule [22] [28]. The direction of the dipole moment vector points primarily from the imidazole ring toward the carboxylic acid group, reflecting the electron-withdrawing nature of the carboxyl substituent [22] [28]. This polarity influences the compound's solubility, intermolecular interactions, and reactivity patterns [22] [28].

Table 8: Computational Chemistry Methods and Results for 4-Methyl-1H-imidazole-2-carboxylic acid

| Method | Calculated Energy (Hartree) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| B3LYP/6-31G* | -454.5 | 3.8 | 4.3 |

| MP2/6-31G* | -453.2 | 3.9 | 4.5 |

| M06-2X/6-31+G** | -454.8 | 3.7 | 4.2 |

| ωB97X-D/6-31+G** | -455.0 | 3.8 | 4.4 |

Molecular electrostatic potential (MEP) analysis, derived from DFT calculations, provides a visual representation of the charge distribution across the molecular surface of 4-Methyl-1H-imidazole-2-carboxylic acid [22] [28]. The MEP map typically shows negative potential regions (red) around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group, indicating sites favorable for electrophilic attack [22] [28]. Conversely, positive potential regions (blue) appear around the hydrogen atoms, particularly those of the N-H and O-H groups, representing sites favorable for nucleophilic attack [22] [28].

Table 9: Density Functional Theory Studies of 4-Methyl-1H-imidazole-2-carboxylic acid

| Property | Calculated Value (B3LYP/6-31G*) |

|---|---|

| Optimized Geometry | Planar structure with slight tilt of carboxyl group |

| Electronic Energy | -454.2 to -455.0 Hartree |

| Zero-point Energy | 0.09-0.10 Hartree |

| Thermal Energy | 0.10-0.11 Hartree |

| Entropy | 85-90 cal/mol·K |

| Dipole Moment | 3.7-3.9 Debye |

| Polarizability | 60-65 a.u. |

| Electrostatic Potential | Negative potential around N and O atoms |

Solvent effects on the electronic structure of 4-Methyl-1H-imidazole-2-carboxylic acid have been investigated using implicit solvent models such as the Polarizable Continuum Model (PCM) [22] [28]. These calculations reveal that polar solvents generally stabilize the molecule, resulting in lower electronic energies compared to the gas phase [22] [28]. The HOMO-LUMO gap may also decrease slightly in polar solvents, potentially enhancing the compound's reactivity in solution [22] [28].

Predicted Collision Cross Section Parameters

Collision cross section (CCS) parameters provide valuable information about the three-dimensional structure and gas-phase behavior of 4-Methyl-1H-imidazole-2-carboxylic acid, particularly in the context of ion mobility spectrometry and mass spectrometry studies [5] [30]. Computational methods, including trajectory method calculations and projection approximation approaches, have been employed to predict CCS values for various ionic forms of this compound [5] [30].

The protonated form [M+H]⁺ of 4-Methyl-1H-imidazole-2-carboxylic acid, with m/z 127.05, exhibits a predicted CCS value of approximately 123.0 Ų [5] [30]. This value reflects the compact, planar structure of the molecule and serves as a reference point for structural characterization in ion mobility experiments [5] [30]. The sodium adduct [M+Na]⁺, with m/z 149.03, shows a slightly larger predicted CCS value of 132.1 Ų, consistent with the additional spatial requirements of the coordinated sodium ion [5] [30].

The deprotonated form [M-H]⁻ of 4-Methyl-1H-imidazole-2-carboxylic acid, with m/z 125.04, displays a predicted CCS value of approximately 121.8 Ų [5] [30]. This value is slightly smaller than that of the protonated form, reflecting subtle conformational differences between the positive and negative ions [5] [30]. Other adduct forms, such as [M+NH₄]⁺ (m/z 144.08) and [M+K]⁺ (m/z 165.01), exhibit predicted CCS values of 143.0 Ų and 130.3 Ų, respectively [5] [30].

Table 10: Predicted Collision Cross Section Parameters for 4-Methyl-1H-imidazole-2-carboxylic acid

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 127.05 | 123.0 |

| [M+Na]⁺ | 149.03 | 132.1 |

| [M-H]⁻ | 125.04 | 121.8 |

| [M+NH₄]⁺ | 144.08 | 143.0 |

| [M+K]⁺ | 165.01 | 130.3 |

The predicted CCS values exhibit a correlation with the molecular weight and ionic radius of the adduct species, with larger adducts generally showing increased cross-sectional areas [5] [30]. This relationship can be utilized to predict the behavior of 4-Methyl-1H-imidazole-2-carboxylic acid in ion mobility separation techniques and to confirm structural assignments in complex mixtures [5] [30].

Computational studies have also investigated the effect of collision gas on the observed CCS values [5] [30]. Calculations performed with different collision gases, such as helium, nitrogen, and carbon dioxide, reveal that the CCS values increase with the size of the collision gas molecule due to long-range interaction effects [5] [30]. This information is valuable for optimizing experimental conditions in ion mobility spectrometry and for comparing experimental data with theoretical predictions [5] [30].